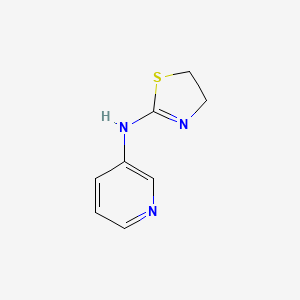

N-(Pyridin-3-yl)-4,5-dihydrothiazol-2-amine

Description

Properties

IUPAC Name |

N-pyridin-3-yl-4,5-dihydro-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S/c1-2-7(6-9-3-1)11-8-10-4-5-12-8/h1-3,6H,4-5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQUIWCIQNGLEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)NC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40409114 | |

| Record name | 3-Pyridinamine, N-(4,5-dihydro-2-thiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112934-42-6 | |

| Record name | 3-Pyridinamine, N-(4,5-dihydro-2-thiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pyridin-3-yl)-4,5-dihydrothiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyridine with a thioamide under acidic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(Pyridin-3-yl)-4,5-dihydrothiazol-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce any functional groups present.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced derivatives of the compound.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

N-(Pyridin-3-yl)-4,5-dihydrothiazol-2-amine and its derivatives have been synthesized and studied for their pharmacological properties. The structure allows for modifications that can enhance biological activity.

Key Findings:

- Carbonic Anhydrase Inhibition: Compounds similar to this compound have been reported to exhibit significant inhibitory effects against carbonic anhydrases (CAs), particularly CA IX. This enzyme is often overexpressed in cancer cells, making these compounds potential candidates for anticancer therapies .

- Anticancer Activity: In vitro studies have shown that derivatives of thiazole compounds can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and MCF-7. Certain compounds demonstrated selectivity towards cancer cells with IC50 values ranging from 1.52 to 6.31 μM, indicating their potential as selective anticancer agents .

Antidiabetic Properties

Research has indicated that thiazole derivatives can possess hypoglycemic and hypolipidemic activities. In studies involving genetically obese and diabetic mice, compounds similar to this compound showed promising results in lowering blood sugar levels and lipid profiles .

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have been explored extensively. This compound has shown effectiveness against various bacterial strains, with some derivatives exhibiting significant inhibition rates against Staphylococcus aureus and Klebsiella pneumoniae .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound derivatives. Modifications at various positions on the thiazole ring or pyridine moiety can lead to enhanced biological activity or selectivity towards specific targets.

Case Studies

Several studies have documented the synthesis and evaluation of compounds related to this compound:

- Synthesis and Evaluation of Thiazolone Derivatives:

- Inhibition Studies on Carbonic Anhydrases:

Mechanism of Action

The mechanism of action of N-(Pyridin-3-yl)-4,5-dihydrothiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the pyridine and thiazole rings allows for interactions with various biological molecules, potentially affecting pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound is compared to three structurally related molecules (Table 1):

Table 1: Structural and Functional Comparison of Analogues

Key Observations :

- Pyridine Position : The pyridin-3-yl group in the target compound and X2705 enables specific π-π stacking and hydrogen bonding (e.g., with His164 in SARS-CoV-2 Mpro) . In contrast, pyridin-4-ylmethyl derivatives (e.g., ) may exhibit altered binding due to positional isomerism.

- Dihydrothiazole vs.

- Substituent Effects : Methyl groups (e.g., in ) increase lipophilicity (logP ~2.1 predicted via DFT methods ), whereas bulkier tert-butyl groups (e.g., X2705) enhance steric interactions in enzyme pockets .

Computational and Experimental Findings

Density Functional Theory (DFT) Insights

- Thermochemical Stability : Becke’s hybrid functional (B3LYP) predicts the target compound’s atomization energy with ~2.4 kcal/mol deviation, suggesting moderate stability comparable to X2705 .

- Electron Density Correlation : Colle-Salvetti correlation-energy models indicate that the dihydrothiazole’s electron density distribution facilitates nucleophilic interactions, akin to X2705’s propanamide group .

Limitations and Contradictions

- Data Gaps : Experimental data for the target compound’s biological activity are absent; inferences rely on structural analogues like X2705 .

- Positional Isomerism : Pyridin-3-yl vs. pyridin-4-yl derivatives (e.g., ) show divergent electronic profiles, complicating direct comparisons.

- Methodological Variability : DFT predictions (e.g., ) may overestimate stability compared to empirical measurements.

Biological Activity

N-(Pyridin-3-yl)-4,5-dihydrothiazol-2-amine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and case studies associated with this compound.

Synthesis of this compound

The synthesis typically involves the reaction of pyridine derivatives with thiazole precursors. The thiazole ring is recognized for its pharmacological significance, and modifications at various positions can enhance biological activity. For instance, the introduction of electron-withdrawing or electron-donating groups at specific positions on the thiazole ring has shown to improve antimicrobial properties .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various bacterial strains.

Minimum Inhibitory Concentration (MIC) Values:

| Pathogen | MIC (μg/mL) |

|---|---|

| E. coli | 93.7 |

| P. aeruginosa | 62.5 |

| S. aureus | 46.9 |

| B. subtilis | 62.5 |

| C. albicans | 7.8 |

| Aspergillus flavus | 5.8 |

The compound has shown a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with particularly strong antifungal effects against C. albicans and Aspergillus flavus. The structure–activity relationship indicates that modifications to the thiazole core can significantly influence efficacy .

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound derivatives against various cancer cell lines:

In Vitro Anti-Proliferative Activity:

| Compound | Cancer Cell Line | % Inhibition |

|---|---|---|

| 1a | HEp-2 | 70.98% |

| 8a | HepG2 | 72.03% |

| 13a | MCF-7 | 41.17% |

These compounds were evaluated for their inhibitory effects on cyclin-dependent kinases (CDK) and glycogen synthase kinase 3 beta (GSK3β), which are crucial in cell cycle regulation and cancer progression . The presence of specific substituents on the thiazole ring has been linked to enhanced selectivity and reduced toxicity towards normal cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Thiazole Ring : The thiazole moiety is essential for antimicrobial and anticancer activities.

- Pyridine Substitution : The position and nature of substituents on the pyridine ring can modulate activity.

- Functional Groups : Electron-withdrawing groups enhance lipophilicity and biological activity.

Studies have shown that modifications leading to increased lipophilicity generally correlate with improved antimicrobial efficacy .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant activity against multidrug-resistant strains of Mycobacterium tuberculosis, highlighting its potential in treating resistant infections .

- Cancer Cell Line Studies : In vitro studies revealed that certain derivatives significantly inhibited cell proliferation in hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines while exhibiting low cytotoxicity towards normal cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(Pyridin-3-yl)-4,5-dihydrothiazol-2-amine?

- Methodological Answer : The compound is typically synthesized via condensation reactions between pyridin-3-amine derivatives and thiazoline precursors. For example, a two-step procedure involves reacting 4,5-dihydrothiazol-2-amine with an appropriate pyridine-substituted electrophile under basic conditions. In one protocol, 4,5-dihydrothiazol-2-amine (0.624 mmol) was combined with N-ethyl-N-isopropylpropan-2-amine (1.248 mmol) and stirred at room temperature for 12 hours, followed by purification via column chromatography (40% yield) . Alternative routes involve Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) to facilitate heterocyclic ring formation, optimized with bases like triethylamine at controlled temperatures .

Q. How is structural characterization of this compound performed?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. The SHELX software suite is widely used for refining crystallographic data, particularly for small molecules, due to its robustness in handling twinned or high-resolution datasets . Complementary techniques include H/C NMR to confirm proton environments and substituent connectivity, with chemical shifts for pyridine and thiazoline protons typically appearing in aromatic (δ 7.5–8.5 ppm) and aliphatic (δ 2.5–4.0 ppm) regions, respectively .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer : Column chromatography using silica gel (eluent: ethyl acetate/hexane gradients) is standard for removing unreacted starting materials and byproducts . For polar impurities, recrystallization from ethanol/water mixtures improves purity. High-performance liquid chromatography (HPLC) with C18 columns is recommended for analytical-scale separations, particularly when resolving stereoisomers or tautomeric forms .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to study the electronic properties of this compound?

- Methodological Answer : Hybrid functionals like B3LYP (Becke-3-parameter-Lee-Yang-Parr) are effective for calculating molecular orbitals, ionization potentials, and electron affinities. The inclusion of exact exchange terms (e.g., in the B3LYP functional) reduces errors in thermochemical predictions, achieving average absolute deviations of ~2.4 kcal/mol for atomization energies . Basis sets such as 6-31G(d,p) are suitable for geometry optimization, while solvent effects can be modeled using the polarizable continuum model (PCM) .

Q. What mechanistic insights explain the regioselectivity of this compound formation?

- Methodological Answer : The reaction between pyridin-3-amine and thiazoline precursors proceeds via nucleophilic attack at the electrophilic carbon of the thiazoline ring. Computational studies suggest that the pyridine nitrogen’s lone pair directs regioselectivity by stabilizing transition states through resonance. Kinetic isotope effect (KIE) experiments and Hammett plots can further validate proposed mechanisms, with meta-substituted pyridines showing slower reaction rates due to steric hindrance .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound be resolved?

- Methodological Answer : Discrepancies between NMR-derived tautomeric forms and XRD-resolved structures often arise from dynamic equilibria in solution. Variable-temperature NMR (VT-NMR) can identify coalescence temperatures for interconverting species. For example, if XRD shows a single tautomer but NMR reveals split signals, DFT calculations of energy barriers between tautomers (e.g., ΔG‡) provide quantitative explanations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.